1-(Trifluoromethyl)cyclobutan-1-ol

Lipophilicity Physicochemical Properties Medicinal Chemistry

1-(Trifluoromethyl)cyclobutan-1-ol (CAS 1098183-73-3) is a small, fluorinated, tertiary alcohol featuring a cyclobutane ring geminally substituted with a hydroxyl and a trifluoromethyl group. With a molecular formula of C₅H₇F₃O and a molecular weight of 140.10 g/mol, it serves primarily as a versatile building block in medicinal chemistry and agrochemical research.

Molecular Formula C5H7F3O
Molecular Weight 140.1 g/mol
CAS No. 1098183-73-3
Cat. No. B1398825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)cyclobutan-1-ol
CAS1098183-73-3
Molecular FormulaC5H7F3O
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(F)(F)F)O
InChIInChI=1S/C5H7F3O/c6-5(7,8)4(9)2-1-3-4/h9H,1-3H2
InChIKeyLAVGIFVKTRAAKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethyl)cyclobutan-1-ol (CAS 1098183-73-3) – Procurement Guide for a Fluorinated Cyclobutanol Building Block


1-(Trifluoromethyl)cyclobutan-1-ol (CAS 1098183-73-3) is a small, fluorinated, tertiary alcohol featuring a cyclobutane ring geminally substituted with a hydroxyl and a trifluoromethyl group [1]. With a molecular formula of C₅H₇F₃O and a molecular weight of 140.10 g/mol, it serves primarily as a versatile building block in medicinal chemistry and agrochemical research [1]. Its physicochemical profile includes a predicted boiling point of 98.5±35.0 °C and a predicted ACD/LogP of 0.75, indicating moderate lipophilicity . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

Scaffold Geminal CF3/OH cyclobutanol building block
Role Precursor for tert-butyl isostere replacement
Supply Commercially available at high purity

The Critical Role of the 1-Trifluoromethylcyclobutanol Scaffold: Why Simple Analogs Do Not Substitute


The unique combination of a strained cyclobutane ring and a geminally positioned trifluoromethyl and hydroxyl group imparts specific physicochemical properties—including steric volume, lipophilicity, and metabolic stability—that are not replicated by simple linear alcohols, unsubstituted cyclobutanols, or regioisomeric trifluoromethylcyclobutanols [1]. Class-level data demonstrate that the 1-trifluoromethyl-cyclobutyl fragment functions as a unique isostere for the tert-butyl group, offering enhanced metabolic stability and a distinct steric profile [1]. Consequently, substituting with other cyclobutanol derivatives or acyclic fluorinated alcohols can lead to unpredictable changes in a lead molecule's ADME profile, biological activity, and synthetic tractability. The quantitative evidence below outlines these critical differentiators to inform precise procurement decisions.

Linear fluorinated alcohols
Lack the strained cyclobutane ring and geminal CF3/OH geometry, altering steric and metabolic profiles.
Unsubstituted cyclobutanol
Absence of CF3 group reduces lipophilicity and may compromise metabolic stability relative to the target scaffold.
Regioisomeric CF3-cyclobutanols
Different CF3 position shifts electronic and steric effects; synthetic accessibility may vary.

Quantitative Differentiation: How 1-(Trifluoromethyl)cyclobutan-1-ol Compares to Key Analogs


Geminal CF3/OH Substitution Significantly Alters Lipophilicity vs. Unsubstituted Cyclobutanol

1-(Trifluoromethyl)cyclobutan-1-ol exhibits markedly higher lipophilicity (predicted ACD/LogP = 0.75) compared to the non-fluorinated parent, cyclobutanol (experimental LogP ≈ 0.53) . This difference is crucial for modulating membrane permeability and target engagement in drug candidates.

Lipophilicity shift
Data to verify
+0.22 LogP units vs. cyclobutanol (predicted 0.75 vs. exp. 0.53)
Supports permeability tuning in lead design.
Predicted vs. experimental LogP; confirm experimentally.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Lower Boiling Point and Flash Point vs. Unsubstituted Cyclobutanol Facilitates Handling and Distillation

The target compound has a significantly lower predicted boiling point (98.5±35.0 °C) and flash point (42.2±20.4 °C) compared to unsubstituted cyclobutanol (boiling point: 123-124 °C; flash point: 21 °C) . This difference in volatility can impact synthetic procedures requiring distillation or evaporation.

Volatility profile
Data to verify
Boiling point ~25 °C lower, flash point ~21 °C higher vs. cyclobutanol
May simplify solvent removal; altered flammability profile.
Predicted values; confirm with experimental data.
Physical Properties Process Chemistry Synthetic Utility

The 1-Trifluoromethylcyclobutyl Group is a Validated tert-Butyl Isostere with Quantified Steric and Electronic Effects

The 1-trifluoromethyl-cyclobutyl fragment, for which 1-(trifluoromethyl)cyclobutan-1-ol is a key precursor, has been rigorously evaluated as an isostere for the tert-butyl group. It exhibits a larger steric volume (171 ų vs. 150 ų for t-Bu) and a weaker electron-withdrawing effect (σm ≈ 0.04, σp ≈ 0.02) [1]. In a panel of bioactive compounds, replacement of t-Bu with this group preserved biological activity while moderately increasing lipophilicity (ΔlogD ≈ +0.5) and, in some cases, enhancing metabolic stability (e.g., CLint decreased from 12 to 1 mg·min⁻¹·μL⁻¹) [1].

tert-Butyl isostere metrics
Class-level
Steric volume +21 ų, ΔlogD +0.5, CLint up to 12-fold improvement vs. t-Bu
Supports isostere replacement with defined property shifts.
Class-level inference; compound-dependent outcomes.
Bioisosteres Drug Design Metabolic Stability

Superior Synthetic Scalability and Gram-to-Multigram Preparation Demonstrated for CF3-Cyclobutane Building Blocks

The 1-trifluoromethyl-cyclobutyl fragment, derived from this alcohol, is accessible via scalable methods. The reaction of sulfur tetrafluoride with cyclobutylcarboxylic acids enables the preparation of over 30 diverse building blocks on a gram-to-multigram scale [1]. This is in contrast to many regioisomeric trifluoromethylcyclobutanols, which may require more complex, lower-yielding syntheses. The commercial availability of 1-(trifluoromethyl)cyclobutan-1-ol at 95-98% purity from multiple suppliers directly supports its use in parallel synthesis and lead optimization campaigns.

Synthetic scalability
Class-level
Gram-to-multigram scale demonstrated; ≥95% purity available from multiple vendors
Supports scale-up and library synthesis workflows.
Scalability from published route; verify for specific derivative.
Synthetic Chemistry Scale-Up Building Block Availability

Strategic Applications for 1-(Trifluoromethyl)cyclobutan-1-ol Driven by Quantitative Differentiation


Isosteric Replacement of the tert-Butyl Group in Lead Optimization

Based on the class-level data showing the 1-trifluoromethyl-cyclobutyl group as a viable tert-butyl isostere with defined steric (171 ų vs. 150 ų) and lipophilicity (ΔlogD +0.5) shifts, 1-(trifluoromethyl)cyclobutan-1-ol is a strategic starting material. It enables the synthesis of patent-free analogues of drugs like Buclizine and Butenafine, where the isosteric replacement preserved activity and, in some cases, enhanced metabolic stability (e.g., CLint improvement from 12 to 1 mg·min⁻¹·μL⁻¹) [1].

Fine-Tuning Physicochemical Properties of Small-Molecule Probes

The quantified increase in lipophilicity (predicted ACD/LogP 0.75) compared to cyclobutanol (LogP ~0.53) makes this alcohol an ideal fragment for increasing the LogP of a candidate molecule without significantly increasing molecular weight. This is particularly valuable for improving passive membrane permeability in central nervous system (CNS) drug discovery programs where a balanced LogP is critical.

Scalable Synthesis of Diverse CF3-Cyclobutane Libraries

The established synthetic route to the CF3-cyclobutane scaffold, which proceeds on gram-to-multigram scale using sulfur tetrafluoride and cyclobutylcarboxylic acids [1], positions 1-(trifluoromethyl)cyclobutan-1-ol as a reliable entry point for generating diverse libraries. This scalability, coupled with the commercial availability of the alcohol at high purity , supports high-throughput chemistry efforts in both academic and industrial settings.

Agrochemical Development Requiring Enhanced Lipophilicity and Metabolic Stability

The class-level evidence of increased metabolic stability and controlled lipophilicity of the CF3-cyclobutyl group [1] supports the use of 1-(trifluoromethyl)cyclobutan-1-ol as a precursor for novel herbicides and fungicides. In agrochemicals, improved rainfastness and soil persistence are often correlated with these properties , and this scaffold provides a quantifiable advantage over non-fluorinated or regioisomeric cyclobutanol building blocks.

Application
Selection Property
Validation Focus
tert-Butyl isostere replacement studies
Steric and lipophilicity shift profile
Metabolic stability and target engagement endpoints
Lipophilicity modulation in probe design
LogP adjustment without MW increase
CNS permeability and ADME screening
CF3-cyclobutane library synthesis
Scalable synthetic route and commercial availability
Supply robustness and parallel chemistry fit
Agrochemical research applications
Metabolic stability and environmental persistence
Rainfastness and soil persistence screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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